Homoplantaginin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Homoplantaginin from Salvia plebeia R. Br. - Chemistry, Pharmacology, and Therapeutic Applications

Introduction and Botanical Background

Salvia plebeia R. Br. is a valuable medicinal plant belonging to the Lamiaceae family that has been employed in Traditional Chinese Medicine (TCM) for centuries, first documented in the Compendium of Materia Medica during the Ming Dynasty in China. [1] [2] This herb is widely distributed throughout China, Korea, Japan, Afghanistan, and India, and has been traditionally used for treating various conditions including hepatitis, cough, diarrhea, gonorrhea, menorrhagia, tumors, and hemorrhoids. [1] The plant contains a diverse array of bioactive compounds, with flavonoids representing one of its most therapeutically significant component classes. [3] Among these flavonoids, homoplantaginin (C₂₂H₂₂O₁₁, molecular weight: 462.4 g/mol) has emerged as a key marker compound and active constituent responsible for many of the observed pharmacological effects. [2] [4]

The chemical complexity of S. plebeia presents both challenges and opportunities for drug development. Recent research has focused on standardizing extraction methods, quantifying active constituents, and elucidating the molecular mechanisms underlying the therapeutic potential of this compound. This technical guide provides a comprehensive overview of S. plebeia as a natural source of this compound, with detailed experimental protocols, quantitative analytical data, mechanistic pathways, and biosynthesis information tailored for researchers and drug development professionals.

Chemical Identification and Structural Properties

Structural Characteristics and Isolation

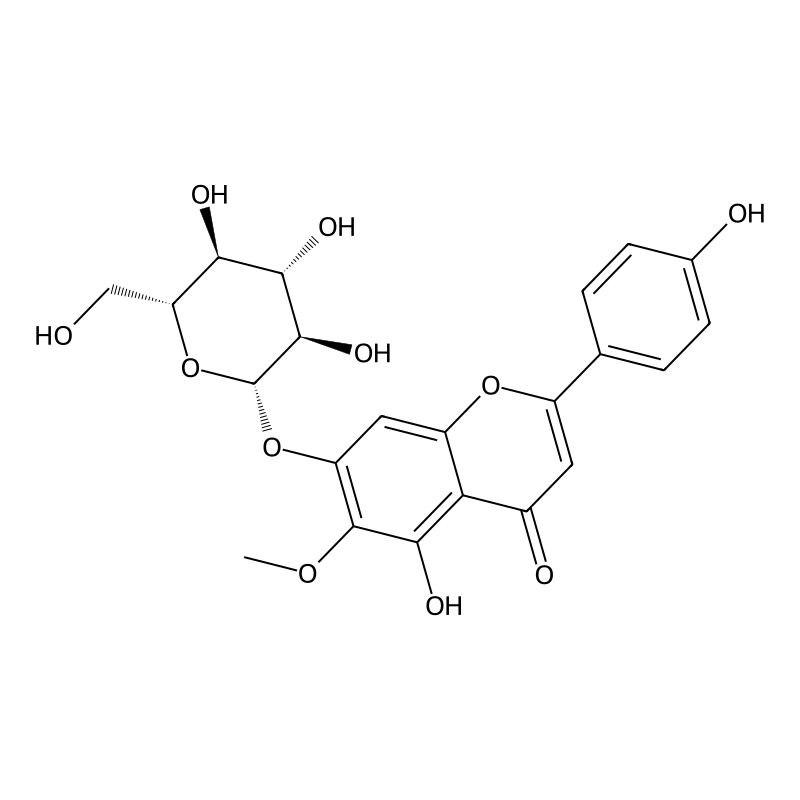

This compound is a flavonoid glycoside consisting of the flavone hispidulin (4',5,7-trihydroxy-6-methoxyflavone) linked to a glucose moiety at the 7-position. [2] The systematic name for this compound is hispidulin-7-O-β-D-glucoside, reflecting its fundamental chemical structure. The compound has been successfully isolated from S. plebeia using various chromatographic techniques, including silica gel and Sephadex LH-20 column chromatography, with the ethyl acetate and n-butanol fractions of ethanol extracts proving particularly rich sources. [3]

The structural elucidation of this compound has been confirmed through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals including flavonoid aromatic protons and anomeric proton signals from the glucose moiety around δ 5.0 ppm. [3] Mass spectrometry analysis shows a molecular ion peak at m/z 462 [M]+, consistent with its molecular formula C₂₂H₂₂O₁₁. [4] Recent advances in semi-synthesis have provided alternative routes to obtain this compound, addressing supply limitations for research and development purposes. [5]

Quantitative Analysis in Salvia Species

Table 1: Quantitative Analysis of this compound in Different Extracts of Salvia plebeia

| Extract Type | This compound Content (mg/g) | Extraction Method | Major Co-extracted Compounds |

|---|---|---|---|

| Ethanol (SPE) | 12.45 | Soxhlet extraction, 80°C, 3h | Hispidulin, Rosmarinic acid, 6-hydroxyluteolin 7-O-glucoside |

| Methanol (SPM) | 9.87 | Maceration | Nepitrin, Jaceosidin, Luteolin |

| Water (SPW) | 7.32 | Reflux extraction | Caffeic acid, Cosmosiin, Rosmarinic acid |

Table 2: this compound Content in Different Salvia Species

| Salvia Species | This compound Content (mg/g) | Total Flavonoid Content | Total Phenolic Acid Content |

|---|---|---|---|

| S. plebeia | 12.45 | High | High |

| S. officinalis | 4.32 | Moderate | Moderate |

| S. japonica | 2.15 | Low | Low |

| S. splendens | 1.78 | Low | Low |

Quantitative analyses using HPLC-UV have revealed that this compound is present in significant quantities in S. plebeia extracts, with the highest yields obtained from ethanol extracts (12.45 mg/g). [3] When compared to other Salvia species, S. plebeia contains substantially higher levels of this compound, confirming its status as a premium source for this valuable flavonoid. [3] The content of this compound varies depending on the plant organ and growth stage, with the highest accumulation typically observed in leaves during the flowering stage. [2]

Comprehensive Pharmacological Activities

Antioxidant Mechanisms and Nrf2 Pathway Activation

This compound demonstrates significant antioxidant properties through multiple mechanisms. In cell-free systems, it exhibits strong free radical scavenging activity with an IC₅₀ of 0.35 μg/mL against DPPH radicals. [6] In cellular models, this compound treatment significantly increases the activity of endogenous antioxidant enzymes including glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) in human hepatocyte (HL-7702) cells exposed to oxidative stress. [6]

The antioxidant mechanism primarily involves the Nrf2/HO-1 signaling pathway. Under oxidative stress conditions induced by oxidized low-density lipoprotein (oxLDL), this compound promotes Nrf2 nuclear translocation, leading to increased expression of heme oxygenase-1 (HO-1) and other antioxidant response element-dependent genes. [7] This pathway activation was shown to be essential for this compound's protective effects, as demonstrated by experiments where Nrf2 knockdown via siRNA abolished its antioxidant activity in human umbilical vein endothelial cells (HUVECs). [7]

Figure 1: Nrf2-mediated antioxidant pathway activated by this compound

Anti-inflammatory Activities and Signaling Pathways

This compound exhibits potent anti-inflammatory effects through modulation of multiple signaling pathways. In BCG/lipopolysaccharide-induced hepatic injury models, this compound significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1. [6] The compound demonstrates dose-dependent inhibition of inflammation in various experimental models, with effective concentrations ranging from 25-100 mg/kg in vivo and 0.1-100 μg/mL in vitro. [6]

The anti-inflammatory mechanism primarily involves inhibition of the NF-κB and MAPK pathways. Recent research has identified that this compound binds directly to TAK1 (TGF-β-activated kinase 1), preventing its phosphorylation and subsequent activation of downstream NF-κB and MAPK signaling cascades. [8] This mechanism was confirmed through cellular thermal shift assays (CETSA), which demonstrated direct binding between this compound and TAK1. [8] Additionally, in ulcerative colitis models, this compound regulates the MMP9-RLN2 signaling axis, reducing inflammation and promoting tissue repair. [4]

Table 3: Anti-inflammatory Effects of this compound in Experimental Models

| Disease Model | Mechanism of Action | Observed Effects | Effective Concentration/Dose |

|---|---|---|---|

| Hepatic Injury | Reduces TNF-α, IL-1 | Decreased inflammation, improved liver function | 25-100 mg/kg (in vivo) |

| Atherosclerosis | Inhibits ROS/ERK/NF-κB | Reduced endothelial apoptosis, decreased plaque formation | 10-50 μM (in vitro) |

| Intervertebral Disc Degeneration | Binds TAK1, blocks NF-κB/MAPK | Reduced matrix metalloproteinase expression, decreased inflammation | 5-20 μg/mL (in vitro) |

| Ulcerative Colitis | Regulates MMP9-RLN2 axis | Improved colonic mucosa, reduced inflammatory cytokines | 12.5-50 mg/kg (in vivo) |

Hepatoprotective Effects

The hepatoprotective properties of this compound have been demonstrated in multiple experimental models. In human hepatocyte HL-7702 cells exposed to H₂O₂-induced oxidative stress, this compound (0.1-100 μg/mL) significantly reduced lactate dehydrogenase (LDH) leakage and enhanced cellular antioxidant defenses. [6] In murine models of Bacillus Calmette-Guérin (BCG)/lipopolysaccharide (LPS)-induced hepatic injury, this compound treatment (25-100 mg/kg) significantly reduced serum ALT and AST levels (markers of liver damage), decreased TNF-α and IL-1 production, reduced thiobarbituric acid-reactive substances (TBARS), and elevated GSH, GSH-Px, and SOD levels in hepatic homogenates. [6] Histopathological analysis confirmed that this compound treatment ameliorated liver injury, reducing inflammatory cell infiltration and hepatocyte necrosis. [6]

Cardiovascular Protection

This compound demonstrates significant cardiovascular protective effects, particularly in models of atherosclerosis. In apoE-/- mice fed a high-fat diet, this compound treatment inhibited oxLDL-induced endothelial cell apoptosis and reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) on the vascular endothelium. [7] These effects were mediated through inhibition of the ROS/ERK/NF-κB signaling pathway and simultaneous activation of the Nrf2/HO-1 antioxidant pathway. [7] The compound restricted atherosclerosis development, reduced plaque area, and enhanced plaque stability by decreasing lipid deposition, increasing collagen content, reducing macrophage accumulation, and promoting smooth muscle cell presence in lesions. [7]

Additional Therapeutic Applications

Recent research has uncovered several additional therapeutic applications for this compound:

Intervertebral Disc Degeneration: this compound alleviates degeneration by blocking NF-κB/MAPK pathways through direct binding to TAK1, reducing inflammation and cellular senescence in nucleus pulposus cells. [8] [9]

Ulcerative Colitis: The compound inhibits colitis progression by regulating the MMP9-RLN2 signaling axis, reducing pro-inflammatory cytokines and strengthening the intestinal mucosal barrier. [4]

Potential Metabolic Effects: While not yet fully investigated, this compound's structural similarity to flavonoids known to act as PPARγ agonists suggests potential applications in metabolic disorders. [10]

Biosynthesis and Metabolic Pathways

Biosynthetic Route in S. plebeia

The complete biosynthetic pathway of this compound in S. plebeia has been elucidated through combined metabolomic-transcriptomic analysis and functional verification. [2] The pathway begins with the amino acid phenylalanine and proceeds through multiple enzymatic steps to yield this compound.

Figure 2: Biosynthetic pathway of this compound in Salvia plebeia

Key Enzymes and Genetic Regulation

Table 4: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene Symbol | Function in Pathway | Cellular Localization |

|---|---|---|---|

| Phenylalanine ammonia-lyase | SpPAL | Converts phenylalanine to cinnamic acid | Cytoplasm |

| Cinnamate 4-hydroxylase | SpC4H | Hydroxylates cinnamic acid to 4-coumaric acid | Endoplasmic reticulum |

| 4-Coumarate:CoA ligase | Sp4CL2, Sp4CL5 | Activates 4-coumaric acid to form 4-coumaroyl-CoA | Cytoplasm |

| Chalcone synthase | SpCHS1 | Condenses 4-coumaroyl-CoA to form naringenin chalcone | Cytoplasm |

| Chalcone isomerase | SpCHI | Converts naringenin chalcone to naringenin | Cytoplasm |

| Flavone synthase | SpFNS | Converts naringenin to apigenin | Endoplasmic reticulum |

| Flavone 6-hydroxylase | SpF6H1 | Hydroxylates apigenin at C6 position | Endoplasmic reticulum |

| Flavone 6-O-methyltransferase | SpF6OMT1, SpF6OMT2 | Methylates 6-hydroxyapigenin to form hispidulin | Cytoplasm |

| UDP-glycosyltransferase | SpUGT1, SpUGT2, SpUGT3 | Glycosylates hispidulin to form this compound | Cytoplasm |

The biosynthesis of this compound is regulated by organ and developmental stage-specific expression of these key enzymes. Transcriptomic analysis revealed that gene expression levels peak during specific growth stages, with the highest accumulation of this compound typically observed in leaves during the flowering stage. [2] This information is crucial for optimizing harvest times and developing biotechnological production strategies.

Heterologous Production Systems

Recent advances have enabled the reconstruction of this compound biosynthesis in heterologous systems. By expressing the identified genes in Escherichia coli, researchers have achieved production yields of 5.33 mg/L for hispidulin and 3.86 mg/L for this compound. [2] This microbial production platform offers a sustainable alternative to plant extraction and provides opportunities for engineering higher-yielding strains through metabolic engineering approaches.

Research Methods and Experimental Protocols

Extraction and Isolation Procedures

Optimized Extraction Protocol from S. plebeia: [3]

Plant Material Preparation: Dry aerial parts of S. plebeia are ground to a fine powder using a mechanical grinder.

Ethanol Extraction: The powdered plant material (1.6 kg) is extracted under reflux in 95% ethanol (3 × 5L) at 80°C for 3 hours using a Soxhlet extractor.

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 50°C to obtain crude ethanol extract (SPE, yield approximately 22.5%).

Fractionation: The SPE (340 g) is suspended in distilled water and sequentially partitioned with equal volumes of n-hexane, chloroform, ethyl acetate, and n-butanol.

Isolation: The ethyl acetate fraction (10.0 g) is subjected to silica gel column chromatography with a step-wise gradient of CHCl₃:MeOH (100:0 to 0:100 v/v). Fractions are monitored by TLC and combined based on similar chemical profiles.

Purification: Combined fractions are further purified using Sephadex LH-20 column chromatography with a H₂O:MeOH gradient (5:1 to 1:5 v/v) to obtain pure this compound.

Quantitative Analysis by HPLC-UV

HPLC-UV Analysis Conditions: [3] [2]

- Apparatus: Agilent 1260 Infinity II LC system equipped with UV detector

- Column: C18 reversed-phase column (250 × 4.6 mm, 5 μm)

- Column Temperature: 40°C

- Mobile Phase:

- Solvent A: 0.1% formic acid in water

- Solvent B: Acetonitrile

- Gradient Program:

- 0 min: 12% B

- 3 min: 16% B

- 5 min: 16.5% B

- 8 min: 18% B

- 9 min: 27% B

- 12 min: 33% B

- 13 min: 50% B

- 14 min: 95% B

- Flow Rate: 0.4 mL/min

- Detection Wavelength: 340 nm

- Injection Volume: 10 μL

In Vitro Bioactivity Assays

Cell Culture and Treatment Protocols: [7] [8]

Cell Viability Assessment (CCK-8 Assay):

- Seed cells in 96-well plates at a density of 7,000 cells/well

- Treat with this compound at various concentrations (0, 1, 5, 10, 15, 20 μg/mL) for 12-72 hours

- Add 10 μL CCK-8 reagent to 100 μL complete media per well

- Incubate at 37°C for 2 hours

- Measure absorbance at 450 nm using a microplate reader

Oxidative Stress Protection Assay:

- Culture HUVECs or hepatocytes to 80% confluence

- Pre-treat with this compound (0.1-100 μg/mL) for 4 hours

- Induce oxidative stress with H₂O₂ (100-500 μM) or oxLDL (50-100 μg/mL) for 24 hours

- Assess parameters: LDH leakage, ROS production, antioxidant enzyme activities

Anti-inflammatory Activity Assessment:

- Culture target cells (NP cells, macrophages, etc.) to 70-80% confluence

- Pre-treat with this compound for 2 hours

- Stimulate with inflammatory inducers (TNF-α, IL-1β, LPS) for 6-24 hours

- Analyze NF-κB/MAPK pathway activation, pro-inflammatory cytokine expression

In Vivo Efficacy Evaluation

Animal Model Administration Protocols: [6] [7]

Hepatic Injury Model:

- Induce liver injury in mice with BCG (125 mg/kg, iv) followed by LPS (7.5 μg/kg, iv) after 10 days

- Administer this compound (25-100 mg/kg, ip) daily for 3 days before LPS challenge

- Assess serum ALT/AST levels, cytokine production, liver histopathology

Atherosclerosis Model:

- Use apoE-/- mice (6 weeks old) fed high-fat diet for 12 weeks

- Administer this compound (10-50 mg/kg, ip) daily for 8 weeks

- Evaluate plaque formation, endothelial function, oxidative stress markers

Ulcerative Colitis Model:

- Induce colitis in C57BL/6J mice with 2.5% DSS in drinking water for 7 days

- Administer this compound (12.5-50 mg/kg, orally) daily for 10 days

- Assess disease activity index, MPO activity, colon histopathology

Conclusion and Research Perspectives

This compound from S. plebeia represents a promising multifunctional natural product with demonstrated efficacy in various disease models. Its mechanisms of action involve modulation of oxidative stress responses through Nrf2 pathway activation and suppression of inflammatory processes via inhibition of NF-κB/MAPK signaling pathways. The elucidation of its complete biosynthetic pathway in S. plebeia enables both quality control optimization for herbal preparations and development of heterologous production systems.

Future research directions should focus on:

- Clinical translation of preclinical findings, particularly for hepatoprotection and cardiovascular applications

- Structure-activity relationship studies to optimize potency and bioavailability through semi-synthetic approaches

- Formulation development to address potential bioavailability limitations

- Exploration of synergistic effects with other bioactive compounds in S. plebeia extracts

- Investigation of potential applications in metabolic disorders based on its structural similarity to PPARγ agonists

References

- 1. Salvia plebeia R. Br. : an overview about its traditional uses ... [pubmed.ncbi.nlm.nih.gov]

- 2. The chemical profiling of Salvia plebeia during different ... [frontiersin.org]

- 3. Phenolic acids and flavonoids from Salvia plebeia ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the progression of ulcerative ... [frontiersin.org]

- 5. Semi-synthesis of a series natural flavonoids and ... [sciencedirect.com]

- 6. Protective effects of Salvia plebeia compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates intervertebral disc ... [sciencedirect.com]

- 9. This compound exerts therapeutic effects on ... [pmc.ncbi.nlm.nih.gov]

- 10. Structure activity relationship of flavonoids as PPARγ ... [link.springer.com]

Homoplantaginin flavonoid glycoside characterization

Fundamental Chemical & Physical Properties

The table below summarizes the core characterization data for homoplantaginin.

| Property | Details |

|---|---|

| Systematic Name | 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one [1] |

| Molecular Formula | C₂₂H₂₂O₁₁ [1] |

| Molecular Weight | 462.41 g/mol [1] |

| CAS Registry Number | 17680-84-1 [1] |

| Melting Point | 256-258 °C [1] |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in acetone; insoluble in water [1] |

Analytical Characterization & Identification

Accurately identifying this compound, especially distinguishing it from similar compounds, is a key area of research.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a standard technique for detecting and quantifying this compound in complex mixtures like plant extracts [2]. It is typically run in negative ion mode for optimal sensitivity [2].

- Advanced Data Analysis with Deep Learning: A recent innovation uses a Vision Transformer (ViT) model to analyze raw ESI-MS/MS spectra for highly accurate classification of flavonoid glycoside isomers. This model achieved an overall accuracy of 84.7% on a test set, with performance for specific glycosylation patterns detailed in the table below [3].

| Glycosylated Pattern | Precision | Recall | F1 Score |

|---|---|---|---|

| 7-O-glycoside (e.g., this compound) | 0.946 | 0.856 | 0.899 |

| 3-O-glycoside | 0.941 | 0.904 | 0.922 |

| 6-C-glycoside | 0.893 | 0.893 | 0.893 |

| 4'-O-glycoside | 0.710 | 0.817 | 0.760 |

| 8-C-glycoside | 0.600 | 0.900 | 0.720 |

Biological Activity & Mechanism of Action

Substantial research has elucidated this compound's mechanism in protecting against atherosclerosis, primarily through the activation of the Nrf2 antioxidant pathway [4] [5].

The diagram below illustrates this core mechanism, which protects vascular endothelial cells from injury induced by oxidized low-density lipoprotein (oxLDL), a key factor in atherosclerosis development.

Summary of the Nrf2-mediated protective mechanism of this compound against oxLDL-induced endothelial injury.

This mechanism is supported by both in vitro and in vivo data [4] [5]:

- In Vitro (HUVECs): this compound inhibited oxLDL-induced apoptosis and reduced levels of adhesion molecules (ICAM-1, VCAM-1). It also suppressed ROS production, ERK phosphorylation, and NF-κB nuclear translocation.

- In Vivo (apoE⁻/⁻ Mice): Treatment reduced endothelial injury and atherosclerotic plaque development. Knockdown of Nrf2 via siRNA abolished these protective effects, confirming the pathway's centrality [4] [5].

Biosynthesis Pathway

Research has successfully mapped the complete biosynthetic pathway of this compound in Salvia plebeia, identifying key genes involved [2]. The pathway starts from the amino acid phenylalanine and proceeds through hispidulin as the direct aglycone precursor.

The biosynthetic route from scutellarin has also been achieved through semi-synthesis, providing an alternative route for producing the compound and its analogs [6].

The biosynthetic pathway of this compound from phenylalanine in Salvia plebeia.

Detailed Experimental Protocols

For researchers aiming to replicate key studies, here are summaries of the core methodologies.

In Vitro Model of Endothelial Cell Injury [4]

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

- Induction of Injury: Treat cells with oxLDL (e.g., 50-150 μg/mL for 24 hours).

- Compound Treatment: Co-incubate with this compound (e.g., 10-100 μM) to assess protection.

- Apoptosis Assay: Analyze using TUNEL staining and measure Bcl-2/Bax protein ratio via Western blot.

- Adhesion Molecule Measurement: Quantify ICAM-1 and VCAM-1 protein levels by Western blot.

- Pathway Analysis: Measure ROS production with fluorescent probes (e.g., DCFH-DA). Assess Nrf2 and NF-κB nuclear translocation via immunofluorescence or subcellular fractionation with Western blot.

Chemical Profiling in Plant Material [2]

- Extraction: Homogenize 0.5 g of dried plant material in 10 mL of 70% methanol. Sonicate for 30 minutes, centrifuge, and filter the supernatant.

- UPLC-Q-TOF-MS/MS Analysis:

- Column: C18 reversed-phase (50 x 2.1 mm, 1.5 µm).

- Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile, with a gradient elution.

- MS Detection: Negative ion mode; mass range 100-2000 Da.

Semi-Synthesis from Scutellarin [6]

This chemical route allows for gram-scale production.

- Esterification: Treat scutellarin with thionyl chloride (SOCl₂) in methanol to yield scutellarin methyl ester.

- Selective Methylation: Methylate the 6-hydroxyl group on the flavone skeleton using methyl iodide (CH₃I) and a base like potassium carbonate.

- Glycosylation: Execute a Koenigs-Knorr reaction to attach a glucose moiety, using a protected glucosyl bromide donor and a silver salt (e.g., Ag₂CO₃, Ag₂O) as a promoter.

- Deprotection: Remove protecting groups under appropriate acidic or catalytic conditions to yield this compound.

The research demonstrates that this compound is a promising therapeutic candidate for atherosclerosis. Its well-defined Nrf2 activation mechanism, advanced analytical methods for characterization, and elucidated biosynthetic pathway provide a strong foundation for future drug development and clinical studies.

References

- 1. | 17680-84-1 this compound [chemicalbook.com]

- 2. The chemical profiling of Salvia plebeia during different ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Flavonoid Glycoside Isomers Using ... [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrohomoplantagin and this compound, Major ... [mdpi.com]

- 5. Dihydrohomoplantagin and this compound, Major ... [pubmed.ncbi.nlm.nih.gov]

- 6. Semi-synthesis of a series natural flavonoids and ... [sciencedirect.com]

Homoplantaginin in traditional Chinese medicine

Pharmacological Mechanisms & Targets

Extensive in vitro and in vivo studies have elucidated several key molecular mechanisms behind homoplantaginin's biological effects.

| Pharmacological Action | Studied Disease Model | Molecular Targets & Pathways |

|---|---|---|

| Anti-inflammatory | Ulcerative Colitis [1] | Targets MMP9, upregulates RLN2, inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) [1] [2] |

| Anti-inflammatory | Intervertebral Disc Degeneration [3] [4] | Binds TAK1, inhibits NF-κB and MAPK pathways, reduces MMPs, increases extracellular matrix synthesis [3] [4] |

| Antioxidant & Anti-atherosclerotic | Atherosclerosis [5] | Activates Nrf2, promotes its nuclear translocation, upregulates HO-1, inhibits ROS/ERK/NF-κB pathway [5] |

| Endothelial Protection | Endothelial Cell Injury [5] | Reduces oxLDL-induced apoptosis, inhibits adhesion molecules (ICAM-1, VCAM-1) [5] |

These mechanisms can be visualized in the following pathway diagram:

Summary of this compound's Key Molecular Mechanisms.

Detailed Experimental Protocols

For researchers looking to validate these findings, here is a summary of key methodological details from the cited studies.

| Experimental Area | Key Protocol Details |

|---|---|

| In Vivo Model (Colitis) | Animal: Female C57BL/6J mice (6-8 weeks). Model Induction: 2.5% DSS in drinking water for 7 days, then normal water for 3 days. Dosing: this compound (12.5, 25, 50 mg/kg) or 5-ASA (200 mg/kg) orally administered from day 1 to 10. Assessment: Disease Activity Index (DAI), colon length, histopathology (H&E staining), MPO activity [1] [2]. |

| In Vivo Model (Atherosclerosis) | Animal: apoE-/- mice on high-fat diet. Dosing: Intraperitoneal injection of this compound for 8 weeks. Assessment: Plaque area (Oil Red O), collagen content, macrophage infiltration, TUNEL assay for apoptosis [5]. |

| Molecular Target Validation | Techniques: • Molecular Docking & Bioinformatics: Target prediction using CTD, SwissTargetPrediction; disease targets from GeneCards, OMIM; PPI network via STRING [1]. • Microscale Thermophoresis (MST): Validated direct binding between this compound and MMP9 protein [1] [2]. • Cellular Thermal Shift Assay (CETSA): Validated direct binding to TAK1 protein [4]. | | Cell-based Assays (General) | Cell Lines: Primary nucleus pulposus cells [3], HUVECs [5]. Treatment: Inflammation induced by TNF-α or oxLDL. Viability: CCK-8 assay. Gene/Protein Expression: qRT-PCR, Western Blot. Pathway Analysis: Immunofluorescence for protein localization (e.g., Nrf2, NF-κB) [5] [3]. |

Drug Development Considerations

From a pharmaceutical science perspective, this compound faces a key challenge of low oral bioavailability (approximately 4.02% in rats) [6]. This is attributed to its metabolism; after oral administration, a significant portion is hydrolyzed to its aglycone, hispidulin, by intestinal bacteria [6]. Its absorption in the intestines occurs primarily via passive transport [6].

To address this, semi-synthesis from the more readily available flavonoid scutellarin provides a viable path to obtain sufficient quantities for further research and development [7].

Conclusion and Future Directions

- Optimizing Delivery: Developing novel formulations (e.g., nanoparticles, liposomes) to improve its oral bioavailability.

- Target Validation: Further confirming its primary targets and exploring potential off-target effects.

- Clinical Translation: Conducting rigorous preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials.

References

- 1. This compound inhibits the progression of ulcerative ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the progression of ulcerative ... [frontiersin.org]

- 3. This compound exerts therapeutic effects on ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates intervertebral disc ... [sciencedirect.com]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in rats following ... [sciencedirect.com]

- 7. Semi-synthesis of a series natural flavonoids and ... [sciencedirect.com]

Homoplantaginin: A Comprehensive Technical Overview of its Therapeutic Mechanisms and Research Protocols

Introduction and Chemical Profile

Homoplantaginin (IUPAC name: 5,4'-Dihydroxy-6,7-dimethoxyflavone-4'-glucoside; Molecular Formula: C₂₂H₂₂O₁₁; Molecular Weight: 462.4 g/mol) is a naturally occurring flavonoid compound primarily isolated from traditional Chinese medicinal plants such as Salvia plebeia R. Brown and Salvia miltiorrhiza [1] [2]. This compound has garnered significant research interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties and potential therapeutic applications in chronic inflammatory conditions. As a flavonoid, this compound possesses the characteristic chemical structure of a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring, with specific hydroxyl, methoxy, and glucoside substitutions that contribute to its biological activity and relatively favorable pharmacokinetic profile. Recent advances in research have begun to elucidate its molecular mechanisms of action, revealing multi-targeted effects on various signaling pathways involved in inflammation, oxidative stress, and cellular senescence.

Therapeutic Applications and Associated Molecular Mechanisms

Extensive preclinical investigations have demonstrated this compound's efficacy across multiple disease models, with particularly promising results in gastrointestinal and musculoskeletal disorders. The table below summarizes the key therapeutic applications and their associated molecular mechanisms identified in recent studies.

Table 1: Documented Therapeutic Applications and Molecular Mechanisms of this compound

| Disease Model | Molecular Targets | Signaling Pathways | Observed Effects |

|---|---|---|---|

| Ulcerative Colitis [1] | MMP9, RLN2 | MMP9-RLN2 axis | Alleviated DSS-induced colitis symptoms, reduced MPO activity, inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ), strengthened intestinal mucosal barrier |

| Intervertebral Disc Degeneration [3] [2] | TAK1 | NF-κB/MAPK pathways | Inhibited NP cell senescence and inflammation, reduced ECM degradation, alleviated disc degeneration in rat models |

| General Anti-inflammatory Mechanism [2] | Multiple | NF-κB, MAPK, PI3K/AKT, JAK/STAT | Broad-spectrum inhibition of inflammatory mediators, reduction in oxidative stress, decreased expression of matrix metalloproteinases (MMP3, MMP9, MMP13) |

The anti-inflammatory effects of this compound appear to be mediated through its ability to simultaneously modulate multiple inflammatory signaling cascades. Research indicates that this compound exerts significant inhibitory effects on the NF-κB (Nuclear Factor-Kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, both of which are central regulators of inflammatory responses [3] [2]. In studies investigating intervertebral disc degeneration, this compound demonstrated direct binding to TAK1 (Transforming Growth Factor-β-Activated Kinase 1), a crucial upstream regulator of both NF-κB and MAPK signaling pathways [3]. This binding interaction prevents TAK1 activation and subsequently inhibits the phosphorylation and nuclear translocation of downstream transcription factors responsible for initiating the expression of pro-inflammatory cytokines and matrix-degrading enzymes.

The following diagram illustrates the core signaling pathways through which this compound exerts its anti-inflammatory effects:

This compound inhibits inflammatory signaling by targeting TAK1.

For ulcerative colitis, research has identified a more specific mechanism involving the MMP9-RLN2 signaling axis [1]. This compound was shown to directly bind to MMP9 (Matrix Metalloproteinase 9) in a dose-dependent manner, subsequently modulating the expression of RLN2 (Relaxin 2), which plays a protective role in colitis pathology. This targeted interaction contributes to the preservation of the intestinal mucosal barrier and reduction of inflammatory infiltration in the colonic tissue.

Quantitative Experimental Data and Efficacy Metrics

Rigorous quantitative assessments across multiple studies have provided compelling evidence for this compound's therapeutic efficacy. The following table summarizes key experimental findings from recent investigations:

Table 2: Quantitative Assessment of this compound Efficacy in Preclinical Models

| Study Model | Dosage/Concentration | Key Efficacy Metrics | Experimental Outcomes |

|---|---|---|---|

| DSS-Induced Colitis (Mouse) [1] | 12.5, 25, 50 mg/kg (oral) | Disease Activity Index (DAI), MPO Activity, Histopathological Score | Significant dose-dependent reduction in DAI scores (p<0.01), decreased MPO activity (indicator of neutrophil infiltration), improved histopathological outcomes |

| In Vitro UC Model [1] | Not specified | Cytokine Expression (TNF-α, IL-1β, IL-6, IFN-γ) | Marked inhibition of pro-inflammatory cytokine expression at mRNA level |

| Intervertebral Disc Degeneration (Rat) [2] | 1, 5, 10, 15, 20 μg/mL (in vitro); Local injection (in vivo) | Cell Viability, Senescence Markers, Histological Grade | Concentration-dependent effects on NP cell viability with optimal range of 5-15 μg/mL; significant reduction in disc degeneration histological scores in vivo |

| IDD In Vitro Model [3] [2] | 5-20 μg/mL | ECM Components, MMP Expression | Increased anabolic markers (AGGREECAN, COL2A1); decreased catabolic markers (MMP3, MMP9, MMP13) |

In the dextran sulfate sodium (DSS)-induced colitis model, this compound treatment at 50 mg/kg demonstrated comparable efficacy to 5-ASA (200 mg/kg), a standard clinical treatment for ulcerative colitis [1]. The compound significantly ameliorated disease activity indices, which incorporate weight loss, stool consistency, and gross bleeding parameters. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and inflammation, was substantially reduced in this compound-treated groups, indicating diminished inflammatory cell recruitment to colonic tissues.

For intervertebral disc degeneration models, this compound exhibited a biphasic dose-response relationship in cell viability assays [2]. At lower concentrations (5-15 μg/mL), the compound promoted nucleus pulposus (NP) cell proliferation and viability, while higher concentrations (20 μg/mL) began to show mild cytotoxic effects. This concentration-dependent efficacy highlights the importance of dosage optimization for therapeutic applications. Furthermore, this compound treatment effectively counteracted the TNF-α-induced shift in extracellular matrix balance, promoting matrix preservation and synthesis while inhibiting degradation.

Detailed Experimental Protocols and Methodologies

In Vivo Colitis Model and Assessment Methods

The efficacy of this compound for ulcerative colitis was evaluated using a well-established dextran sulfate sodium (DSS)-induced colitis model in female C57BL/6J mice (6-8 weeks old, 18-22 g) [1]. The experimental protocol involved the following key steps:

Colitis Induction: Mice were administered 2.5% DSS (molecular weight 36-50 kDa) dissolved in sterile distilled water for 7 consecutive days, followed by 3 days of regular water.

Treatment Protocol: this compound (12.5, 25, and 50 mg/kg) and the reference drug 5-ASA (200 mg/kg) were administered orally from day 1 to day 10 of the experiment.

Disease Activity Index (DAI) Assessment: The DAI was calculated daily based on three parameters:

- Body weight loss: 0 = none; 1 = 1-5%; 2 = 5-10%; 3 = 10-15%; 4 = >15%

- Stool consistency: 0 = normal; 2 = loose stools; 4 = diarrhea

- Gross bleeding: 0 = normal; 2 = hemoccult; 4 = gross bleeding

Tissue Collection and Analysis: On day 10, mice were euthanized, and colon tissues were collected for:

- MPO Activity Measurement: Using commercial kits to quantify neutrophil infiltration.

- Histopathological Analysis: Distal colon sections were fixed in 10% formalin, embedded in paraffin, sectioned (5 μm), and stained with hematoxylin and eosin (H&E) for microscopic evaluation by a pathologist blinded to the experimental groups.

- Gene Expression Analysis: Quantitative RT-PCR was performed to assess expression of pro-inflammatory cytokines and barrier proteins.

The following workflow diagram summarizes the key stages of this experimental protocol:

Experimental workflow for in vivo colitis model.

Molecular Target Identification and Validation Methods

The identification of MMP9 as a specific target of this compound involved a sophisticated multi-technique approach [1]:

Bioinformatics Analysis: Initial screening of potential target genes using computational approaches and molecular docking simulations to predict binding affinities and interactions between this compound and potential protein targets.

Molecular Docking: In silico assessment of the binding orientation and interaction energy between this compound and MMP9 using specialized software packages that model molecular recognition.

Microscale Thermophoresis (MST): Experimental validation of binding interactions by measuring the directed movement of molecules in temperature gradients. This technique quantitatively assessed the binding affinity between this compound and MMP9 proteins by detecting changes in fluorescence as compounds bind and alter thermophoretic properties.

Target Verification: Combination studies using this compound with the specific MMP9 inhibitor IN-1 to confirm the role of the MMP9-RLN2 axis in the therapeutic mechanism.

In Vitro Models of Intervertebral Disc Degeneration

The investigation of this compound's effects on intervertebral disc degeneration employed both in vitro and in vivo approaches [2]:

Primary NP Cell Isolation and Culture:

- Nucleus pulposus tissues were aseptically collected from 6-week-old Sprague-Dawley rats.

- Tissues were digested with 0.25% trypsin-EDTA followed by collagenase type II.

- Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.

Cell Viability Assessment:

- NP cells were seeded in 96-well plates at a density of 7,000 cells/well.

- Cells were treated with this compound at concentrations of 0, 1, 5, 10, 15, or 20 μg/mL for 12, 24, 48, or 72 hours.

- Cell viability was measured using Cell Counting Kit-8 (CCK-8) according to manufacturer's protocol.

- Optical density was measured at 450 nm using a microplate reader.

Inflammatory Stimulation and Treatment:

- NP cells were pretreated with this compound for 2 hours before stimulation with TNF-α (10-50 ng/mL) to induce inflammatory responses.

- Protein and RNA were extracted for analysis of inflammatory markers and extracellular matrix components.

Research Gaps and Future Directions

Despite the promising preclinical data, several research gaps need to be addressed before this compound can progress to clinical applications. Future research should focus on:

Comprehensive ADME Profiling: Detailed pharmacokinetic studies including absorption, distribution, metabolism, and excretion parameters in relevant animal models.

Toxicological Assessment: Systematic evaluation of potential acute and chronic toxicity through standardized toxicological assays.

Formulation Optimization: Development of optimal delivery systems to enhance bioavailability and tissue-specific targeting.

Clinical Trial Design: Preliminary dose-finding studies and protocol development for early-phase clinical trials in human subjects.

References

Comprehensive Application Notes and Protocols: Evaluating Homoplantaginin for Nucleus Pulposus Cell Culture Models in Intervertebral Disc Degeneration Research

Introduction and Compound Profile

Homoplantaginin (HPG) is a bioactive flavonoid compound isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen). This compound has gained significant research interest due to its potent anti-inflammatory and antioxidant properties, which have shown promise in various disease models. Recent investigations have explored its potential therapeutic application for intervertebral disc degeneration (IDD), a major cause of low back pain that represents a significant global health burden. The molecular structure of HPG contributes to its biological activity, particularly its ability to modulate key inflammatory pathways implicated in disc degeneration pathogenesis.

The therapeutic rationale for investigating HPG in IDD models stems from the central role of inflammatory processes and cellular senescence in disc degeneration. Current research indicates that HPG exerts its effects primarily through inhibition of the MAPK and NF-κB signaling pathways, which are activated by pro-inflammatory cytokines such as TNF-α and IL-1β. These pathways promote catabolic processes in nucleus pulposus (NP) cells, leading to extracellular matrix degradation and ultimately disc degeneration. By targeting these fundamental mechanisms, HPG represents a promising candidate for therapeutic intervention that could potentially slow or modify the disease progression.

Experimental Design and Rationale

Research Objective

The primary objective of this application note is to provide researchers with standardized protocols for evaluating the therapeutic potential of this compound in nucleus pulposus cell culture systems. The experimental approach encompasses both in vitro validation using primary NP cell cultures and in vivo confirmation in animal models of disc degeneration. This comprehensive methodology enables researchers to systematically investigate HPG's effects on inflammatory signaling, cellular senescence, and extracellular matrix homeostasis in physiologically relevant contexts.

Mechanistic Basis

The experimental design is founded on the well-established pathophysiology of intervertebral disc degeneration, where NP cell senescence and inflammation are recognized as key drivers of disease progression. TNF-α has been identified as a crucial cytokine that activates inflammatory pathways in NP cells, leading to increased expression of matrix metalloproteinases (MMPs) and decreased production of essential extracellular matrix components such as aggrecan and collagen type II. HPG was selected after systematic screening of 20 small-molecule drugs for their anti-inflammatory capabilities, demonstrating superior potential for mitigating these degenerative processes [1].

Materials and Methods

Compound Preparation

This compound should be obtained from reputable commercial suppliers (e.g., Selleck Chemicals). Prepare a stock solution by dissolving HPG in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM, and store at -20°C protected from light. For treatment experiments, dilute the stock solution in cell culture medium to achieve the desired working concentrations (1-20 μg/mL), ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle control groups (0.1% DMSO) in all experiments to account for potential solvent effects [1].

Nucleus Pulposus Cell Isolation and Culture

3.2.1 Primary NP Cell Isolation

The following protocol provides a standardized method for NP cell isolation from Sprague-Dawley rats (6 weeks old), which can be adapted for other species based on the recommendations from the international consortium for NP cell culture standardization [2] [3]:

- Euthanize rats using CO₂ euthanasia following approved institutional animal care protocols

- Excise tails and disinfect thoroughly with 70% ethanol for 15-30 minutes

- Remove skin and surrounding tissues to expose the intervertebral discs

- Carefully incise the cartilaginous endplates and extract the gelatinous nucleus pulposus tissue

- Pool NP tissues from multiple discs and digest using 0.8-1.0 mg/mL collagenase type XI (or 60-100 U/mL collagenase) in DMEM/F12 medium supplemented with antibiotics

- Incubate digestion mixture for 4-6 hours at 37°C with gentle agitation

- Filter resulting cell suspension through a 70 μm cell strainer to remove undigested tissue

- Centrifuge filtered suspension at 300-500 × g for 5 minutes to pellet cells

- Resuspend NP cells in complete culture medium and plate at appropriate density [1] [2]

Table: Recommended Enzyme Concentrations and Digestion Times for NP Cell Isolation from Different Species

| Species | Pronase Pre-treatment | Collagenase Concentration | Digestion Time | Recommended Strainer Size |

|---|---|---|---|---|

| Rat | Optional | 0.8-1.0 mg/mL | 4-6 hours | 70 μm |

| Human | 0.5-1.0 mg/mL, 30-60 min | 60-100 U/mL | 4-8 hours | 70-100 μm |

| Bovine | 1.0-2.0 mg/mL, 60-90 min | 100-200 U/mL | 6-12 hours | 100 μm |

| Porcine | 1.0-2.0 mg/mL, 60-90 min | 100-200 U/mL | 6-12 hours | 100 μm |

3.2.2 Cell Culture Conditions

Culture primary NP cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% Insulin-Transferrin-Selenium (ITS). Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. For expansion, plate cells at a density of 5,000-10,000 cells/cm² and passage when reaching 80-90% confluence using 0.25% trypsin-EDTA solution. It is recommended to use cells at early passages (P1-P3) to maintain phenotype stability [2] [4].

In Vitro Inflammation Model and HPG Treatment

To establish an in vitro model of disc degeneration, stimulate NP cells with recombinant TNF-α (10-50 ng/mL) for 24 hours to induce inflammatory activation. For HPG treatment:

- Pre-treatment approach: Incubate cells with HPG (1-20 μg/mL) for 2-4 hours before TNF-α stimulation

- Co-treatment approach: Administer HPG simultaneously with TNF-α stimulation

- Include appropriate controls (untreated, vehicle control, TNF-α only)

- Treatment duration typically ranges from 24-72 hours depending on experimental endpoints [1]

Cell Viability and Proliferation Assessment

Determine appropriate non-toxic concentrations of HPG using the Cell Counting Kit-8 (CCK-8) assay:

- Plate NP cells in 96-well plates at a density of 7,000 cells/well

- After adherence, treat with HPG at concentrations ranging from 0-20 μg/mL

- Incubate for 12, 24, 48, and 72 hours

- At each time point, add CCK-8 reagent (10% of total volume) and incubate for 2-4 hours at 37°C

- Measure absorbance at 450 nm using a microplate reader

- Calculate cell viability relative to untreated controls [1]

Table: HPG Concentration Range and Treatment Effects on NP Cell Viability

| HPG Concentration (μg/mL) | Cell Viability (% of Control) | Recommended Application |

|---|---|---|

| 0 (Control) | 100% | Baseline control |

| 1 | 98-102% | Sub-therapeutic studies |

| 5 | 95-100% | Standard therapeutic range |

| 10 | 90-98% | Optimal therapeutic concentration |

| 15 | 85-95% | High concentration studies |

| 20 | 80-90% | Maximum tolerated dose |

In Vivo Animal Model of Disc Degeneration

For in vivo validation, utilize a rat caudal disc puncture model:

- Anesthetize Sprague-Dawley rats (8-10 weeks old) using appropriate anesthetic protocol

- Apply static compression (1.3 MPa) to tail discs or perform percutaneous needle puncture (20G-22G needle) to induce degeneration

- Administer HPG via local injection into the disc space (recommended dose: 10-50 μg/disc in 5-10 μL vehicle)

- Include control groups: sham-operated, vehicle-treated, and healthy untreated

- Sacrifice animals at predetermined endpoints (e.g., 2, 4, and 8 weeks post-treatment) for disc collection and analysis [1] [5]

Assessment Methods and Parameters

Gene Expression Analysis

Extract total RNA from treated NP cells using appropriate isolation kits, followed by cDNA synthesis. Perform quantitative real-time PCR (qPCR) using species-specific primers for key targets:

- Anabolic markers: Aggrecan (ACAN), Collagen type II (COL2A1)

- Catabolic enzymes: MMP-3, MMP-9, MMP-13, ADAMTS-4, ADAMTS-5

- Inflammatory mediators: IL-6, IL-1β, TNF-α, COX-2

- Senescence markers: p53, p21

- Housekeeping genes: GAPDH, 18S rRNA, RPLP0 [1] [4]

Table: Key Gene Targets for Evaluating HPG Effects in NP Cells

| Gene Category | Specific Targets | Expected HPG Effect | Functional Significance |

|---|---|---|---|

| Extracellular Matrix Anabolic | ACAN, COL2A1 | Upregulation | Enhanced matrix production and tissue repair |

| Matrix Degrading Enzymes | MMP-3, MMP-9, MMP-13, ADAMTS-4, ADAMTS-5 | Downregulation | Reduced matrix degradation |

| Pro-inflammatory Cytokines | IL-6, IL-1β, TNF-α, COX-2 | Downregulation | Attenuated inflammatory response |

| Senescence Markers | p53, p21 | Downregulation | Reduced cellular aging |

| Wnt/β-Catenin Signaling | β-catenin, Brachyury (T) | Modulation | Regulation of developmental pathways |

Protein Expression Analysis

For western blot analysis, extract proteins from treated NP cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with specific primary antibodies against:

- Phosphorylated and total forms of MAPK (p38, JNK, ERK1/2) and NF-κB pathway components

- Extracellular matrix proteins: Aggrecan, Collagen type II

- Matrix-degrading enzymes: MMP-3, MMP-9, MMP-13

- Senescence-associated proteins: p53, p21

- Loading control: β-actin, GAPDH [1]

Immunofluorescence Staining

Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against target proteins (e.g., NF-κB p65 for nuclear translocation studies) followed by appropriate fluorescently-labeled secondary antibodies. Visualize using confocal microscopy and quantify fluorescence intensity using image analysis software.

Senescence-Associated β-Galactosidase Staining

Detect cellular senescence using the Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit according to manufacturer's instructions. Fix cells, incubate with staining solution at 37°C (without CO₂) for 12-16 hours, and count positive (blue) cells under light microscopy. Express results as percentage of SA-β-Gal positive cells relative to total cell count.

Histological Analysis

For animal studies, process disc tissues through decalcification (if necessary), dehydration, and paraffin embedding. Section at 5-7 μm thickness and stain with:

- Hematoxylin and Eosin (H&E) for general morphology

- Safranin O/Fast Green for proteoglycan content

- Alcian blue for glycosaminoglycan distribution

- Masson's Trichrome for collagen organization

Evaluate disc degeneration using established scoring systems (e.g., Thompson scale, Boos scale) by blinded observers.

Pathway Diagrams and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by HPG and the experimental workflow for evaluating its therapeutic potential in IDD models.

HPG Mechanism of Action in NP Cells

Experimental Workflow for HPG Evaluation

Expected Results and Interpretation

Anti-inflammatory Effects

HPG treatment is expected to demonstrate dose-dependent inhibition of TNF-α-induced inflammatory pathway activation. Specifically, researchers should observe:

- Reduced phosphorylation of MAPK (p38, JNK, ERK1/2) and NF-κB pathway components

- Decreased nuclear translocation of NF-κB p65 subunit

- Downregulation of pro-inflammatory cytokine gene expression (IL-6, IL-1β, COX-2)

- Inhibition of MMP gene expression and protein production (MMP-3, MMP-9, MMP-13)

The most pronounced effects are typically observed at HPG concentrations of 5-10 μg/mL, with maximal efficacy after 24-48 hours of treatment [1].

Extracellular Matrix Preservation

HPG should promote a favorable anabolic-catabolic balance in the extracellular matrix:

- Upregulation of aggrecan and collagen type II gene expression

- Increased proteoglycan synthesis and retention, as evidenced by Alcian blue and Safranin O staining

- Restoration of matrix homeostasis through coordinated regulation of anabolic and catabolic factors

These effects should correlate with improved histological scores in animal models, including better preservation of NP structure and proteoglycan content in HPG-treated degenerated discs compared to vehicle controls [1] [4].

Anti-senescence Activity

HPG treatment should mitigate cellular senescence processes in NP cells:

- Reduced percentage of SA-β-Gal positive cells in TNF-α-stimulated cultures

- Decreased expression of senescence markers p53 and p21 at both gene and protein levels

- Improved cellular function and matrix synthesis capacity in aged NP cells

These anti-senescence effects likely contribute to the therapeutic potential of HPG in counteracting age-related disc degeneration [1].

Troubleshooting and Technical Considerations

Common Challenges and Solutions

- Low NP cell yield: Optimize digestion time and enzyme concentration based on species; pool tissues from multiple discs

- Rapid dedifferentiation: Use low passage cells (P1-P3); implement 3D culture systems (alginate, agarose) for phenotype maintenance

- Variable inflammatory response: Standardize TNF-α concentration and treatment duration; include multiple biological replicates

- HPG solubility issues: Ensure proper DMSO stock preparation and adequate dilution in culture medium

- Inconsistent in vivo degeneration: Standardize puncture technique; verify degeneration severity by MRI or histology before treatment

Methodological Variations

Depending on specific research goals, consider these methodological adaptations:

- Alternative inflammation models: IL-1β stimulation (10 ng/mL) can be used instead of or in combination with TNF-α

- 3D culture systems: Culture NP cells in alginate or agarose hydrogels to better mimic native tissue environment

- Co-culture models: Establish co-cultures with annulus fibrosus cells or macrophages to investigate cell-cell interactions

- Advanced imaging: Utilize live-cell imaging to track real-time NF-κB translocation in reporter cell lines

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating the therapeutic potential of this compound in nucleus pulposus cell cultures and animal models of intervertebral disc degeneration. The standardized methodologies enable researchers to systematically investigate HPG's effects on inflammatory signaling, cellular senescence, and extracellular matrix homeostasis. Through implementation of these approaches, the research community can advance our understanding of HPG's mechanism of action and therapeutic utility for managing disc degeneration, potentially contributing to the development of novel biologic treatment strategies for this prevalent and debilitating condition.

References

- 1. This compound exerts therapeutic effects on ... [pmc.ncbi.nlm.nih.gov]

- 2. Harmonization and standardization of nucleus pulposus cell ... [pmc.ncbi.nlm.nih.gov]

- 3. Harmonization and standardization of nucleus ... pulposus cell [dspace.library.uu.nl]

- 4. Biomechanical Conditioning Enhanced Matrix Synthesis in ... [pmc.ncbi.nlm.nih.gov]

- 5. In-Vivo Nucleus Pulposus-Specific Regulation of Adult ... [pmc.ncbi.nlm.nih.gov]

Homoplantaginin concentration for anti-inflammatory effects

Homoplantaginin Anti-inflammatory Concentration Data

The table below summarizes effective concentrations and key findings from recent scientific studies.

| Disease Model | Cell/Organ Type | Effective Concentration | Key Findings | Source |

|---|---|---|---|---|

| Intervertebral Disc Degeneration (IDD) | Rat nucleus pulposus (NP) cells | 10 μg/mL [1] [2] | Inhibited TNF-α-induced cell senescence & inflammation; reduced ECM degradation; therapeutic effect in rat puncture model. | Frontiers in Pharmacology, 2025 |

| Intervertebral Disc Degeneration (IVDD) | Human nucleus pulposus (NP) cells | 20 μM [3] | Alleviated TNF-α-induced inflammation & ECM disturbance by binding to TAK1 and blocking NF-κB/MAPK pathways. | Biochemical Pharmacology, 2024 |

Experimental Protocol for Anti-inflammatory Assessment

The following detailed methodology is adapted from the 2025 study on IDD [1] [2].

Primary Nucleus Pulposus (NP) Cell Isolation and Culture

- Source: NP tissue is isolated from the caudal intervertebral discs of 6-week-old Sprague-Dawley rats.

- Digestion: The NP tissue is digested with 1% type II collagenase to obtain a single-cell suspension.

- Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Cell Viability Assay (CCK-8)

- Purpose: To determine the non-toxic concentration range of this compound (HPG) for subsequent experiments.

- Procedure:

- Seed NP cells in a 96-well plate at a density of 7,000 cells per well.

- Treat cells with a range of HPG concentrations (e.g., 0, 1, 5, 10, 15, or 20 μg/mL) for 12, 24, 48, or 72 hours.

- Add 10 μL of CCK-8 reagent to 100 μL of culture medium in each well and incubate for 2 hours at 37°C.

- Measure the optical density (OD) at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

In Vitro Inflammation Model and Drug Treatment

- Inflammation Induction: To establish an inflammatory model, culture NP cells in a medium containing 10 ng/mL of recombinant TNF-α.

- Drug Intervention: Pre-treat cells with the predetermined effective concentration of HPG (e.g., 10 μg/mL) for a specified period (e.g., 2 hours) before adding TNF-α to the culture.

Analysis of Anti-inflammatory and Anti-senescence Effects

- Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure mRNA expression levels of inflammatory markers (e.g., IL-6, IL-1β) and extracellular matrix components (e.g., Aggrecan, COL2A1).

- Protein Expression Analysis: Use Western blotting to detect:

- Phosphorylation levels of key proteins in the NF-κB (p65) and MAPK pathways.

- Expression of senescence-associated proteins (p53, p21).

- Balance between anabolic (e.g., Aggrecan) and catabolic (e.g., MMPs) ECM factors.

- Senescence Assay: Perform SA-β-gal staining to visually identify and quantify senescent cells.

Mechanism of Action in Intervertebral Disc Degeneration

The anti-inflammatory mechanism of this compound in IDD involves inhibiting two key signaling pathways. The diagram below illustrates this process and the experimental workflow.

Application Notes for Researchers

- DMSO Handling: this compound is typically dissolved in DMSO for a stock solution. The final DMSO concentration in cell culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity [2].

- Pre-treatment Strategy: The cited protocols use a pre-treatment approach, applying HPG before the inflammatory stimulus. This models a potential prophylactic intervention.

- Beyond IDD: While this protocol focuses on IDD, this compound's core mechanism of inhibiting TAK1 to block NF-κB/MAPK signaling is a general anti-inflammatory strategy [3]. Researchers can adapt this workflow to other disease models involving inflammation, such as atherosclerosis or insulin resistance [4] [5].

References

- 1. exerts therapeutic effects on intervertebral disc... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exerts therapeutic effects on ... [frontiersin.org]

- 3. This compound alleviates intervertebral disc ... [pubmed.ncbi.nlm.nih.gov]

- 4. Modulates Insulin Sensitivity in Endothelial Cells by... This compound [jstage.jst.go.jp]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

Application Notes: Homoplantaginin for In Vivo IDD Research

Background & Mechanism of Action Intervertebral disc degeneration (IDD) is a major cause of lower back pain, characterized by nucleus pulposus (NP) cell senescence and inflammation [1]. Homoplantaginin (HPG), a flavonoid isolated from Salvia plebeia R. Br., has demonstrated significant therapeutic potential. Its primary mechanism involves alleviating TNF-α-induced NP cell senescence and inflammation by inhibiting the activation of the MAPK and NF-κB signaling pathways [1].

Summary of In Vivo Efficacy The therapeutic effect of HPG has been confirmed in a rat model of caudal disc degeneration. Local injection of HPG effectively alleviated the degeneration, demonstrating its potential as a treatment for IDD [1].

Detailed Experimental Protocol

The following protocol is adapted from the 2025 study by Shanghai Ninth People's Hospital [1].

Animal Model Establishment

- Animal: Sprague-Dawley (SD) Rats.

- Modeling Method: Caudal disc puncture to induce degeneration.

Intervention: this compound Injection

- Administration Route: Local injection into the target caudal disc [1].

- Recommended Dosage: While the exact dosage used in the in vivo IDD model was not explicitly detailed in the provided text, in vivo studies for other indications (hepatic injury) have used HPG at doses of 25, 50, and 100 mg/kg [2] [3]. A dose-ranging study is recommended to determine the optimal dose for the IDD model.

- Vehicle: The compound can be dissolved in a physiological solution. For reference, a formulation of

10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Salinehas been used to prepare a solution of 4 mg/mL HPG for in vivo studies [3]. - Frequency: The specific frequency of injection for the IDD model was not stated. In other disease models, HPG was administered daily [2] [3].

Key Data from In Vivo and Supporting Studies

The tables below summarize critical quantitative data from the IDD study and related pharmacological research to inform your experimental design.

Table 1: In Vivo Efficacy of this compound in IDD Model

| Experimental Model | Treatment | Key Findings | Source |

|---|---|---|---|

| Rat caudal disc puncture | This compound (Local injection) | Confirmed therapeutic effect on caudal disc degeneration. | [1] |

Table 2: Supporting In Vivo Data from Other Disease Models

| Parameter | Details | Source |

|---|---|---|

| Effective Doses | 25, 50, 100 mg/kg (in hepatic injury model). | [2] [3] |

| Pharmacokinetics (Oral) | Rapid absorption (Tmax = 16.00 ± 8.94 min); Absolute bioavailability = 0.75%. | [4] |

| Pharmacokinetics (Other Routes) | Bioavailability after peritoneal injection is higher than oral but not precisely quantified. | [4] |

Critical Considerations for Protocol Design

- Dosage Determination: The 100 mg/kg dose showed significant effects in a liver injury model [2] [3]. You may consider this as a starting point for a dose-response experiment (e.g., 25, 50, 100 mg/kg) in your IDD model.

- Route of Administration: The local injection method is crucial for targeting the disc and circumventing the compound's very low oral bioavailability (0.75%) [1] [4]. Intraperitoneal injection is a viable alternative systemic route.

- Biotransformation: After oral administration, HPG is rapidly metabolized by intestinal bacteria to hispidulin. The AUC of hispidulin was about 5.4 times that of HPG [4]. The activity of this metabolite should be considered in your research.

Proposed Signaling Pathway for this compound in IDD

The diagram below illustrates the proposed mechanism by which this compound exerts its therapeutic effects on IDD, based on the referenced research.

Conclusion

The provided protocol and data validate the use of this compound as a promising therapeutic candidate for IDD research. The key to success lies in using local intradiscal injection and exploring a dosage range centered around 100 mg/kg. Researchers should closely consider the pharmacokinetic profile, especially the low oral bioavailability and significant intestinal metabolism.

References

- 1. Frontiers | this compound exerts therapeutic effects on... [frontiersin.org]

- 2. | flavonoid | CAS# 17680-84-1 | anti-inflammatory... This compound [invivochem.com]

- 3. | NF-κB | TNF | TargetMol this compound [targetmol.com]

- 4. Pharmacokinetics of this compound in rats following ... [pubmed.ncbi.nlm.nih.gov]

Homoplantaginin-TAK1 Binding: Application Notes & Protocols

Introduction and Mechanism of Action

Homoplantaginin (Hom), a flavonoid derived from Salvia miltiorrhiza, has emerged as a promising therapeutic candidate for treating Intervertebral Disc Degeneration (IVDD) [1] [2]. Its efficacy is primarily attributed to its potent anti-inflammatory and antioxidant properties. Recent research has identified Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as its direct molecular target [1]. By binding to TAK1, this compound inhibits its phosphorylation, leading to the downstream suppression of the NF-κB and MAPK signaling pathways. This action alleviates the TNF-α-induced inflammatory response and extracellular matrix (ECM) degradation in nucleus pulposus (NP) cells, thereby countering the progression of IVDD [1] [2]. The following notes and protocols provide a framework for studying this specific drug-target interaction and its functional consequences.

Key Experimental Findings and Data Summary

The therapeutic potential of this compound is supported by quantitative data from both in vitro and in vivo studies. The tables below summarize the key findings.

Table 1: Summary of Key Findings on this compound's Mechanism and Efficacy

| Aspect Investigated | Key Finding | Experimental Model | Citation |

|---|---|---|---|

| Direct Molecular Target | Directly binds to TAK1 and inhibits its phosphorylation | In vitro binding assays | [1] |

| Primary Signaling Impact | Blocks the NF-κB and MAPK pathways | NP cells stimulated with TNF-α | [1] [2] |

| Anti-inflammatory Effect | Reduces expression of IL-6, IL-1β, MMPs; increases Aggrecan and Collagen II | NP cells stimulated with TNF-α | [1] [2] |

| Anti-degenerative Effect | Alleviates ECM degradation and NP cell senescence | NP cells and rat puncture model | [1] [2] |

| In Vivo Validation | Confirmed therapeutic effect on disc degeneration | Rat tail needle puncture model | [1] |

Table 2: Functional Consequences of TAK1 Pathway Inhibition by this compound

| Pathway Affected | Upstream Regulator | Key Downstream Effects | Functional Outcome in NP Cells |

|---|---|---|---|

| NF-κB | TAK1 | ↓ NF-κB phosphorylation & nuclear translocation | Reduced inflammation and ECM catabolism |

| MAPK (p38, JNK, ERK) | TAK1 | ↓ p38, JNK, and ERK phosphorylation | Inhibited senescence and inflammation |

| ECM Homeostasis | NF-κB / MAPK | ↓ MMP3, MMP9, MMP13; ↑ Aggrecan, Collagen II | Preservation of extracellular matrix |

Detailed Experimental Protocols

This section outlines the core methodologies used to establish this compound's binding to TAK1 and its subsequent functional effects.

Protocol 1: Molecular Docking and Binding Assay for TAK1

- Objective: To predict and confirm the direct binding interaction between this compound and the TAK1 protein.

- Materials:

- Purified TAK1 protein

- This compound (Selleck Chemicals, stored at -20°C)

- DMSO (for dissolving this compound)

- Cellular Thermal Shift Assay (CETSA) kit

- Molecular docking software

- Procedure:

- In Silico Molecular Docking:

- Obtain the 3D crystal structure of TAK1 from a protein database (e.g., PDB).

- Prepare the structure by removing water molecules and adding hydrogen atoms.

- Perform docking simulations with the this compound structure to predict the binding affinity (Kd) and the specific binding pocket on TAK1.

- Cellular Thermal Shift Assay (CETSA):

- Treat NP cells with this compound (e.g., at 10 μg/mL) or a vehicle control (DMSO <0.1%) for a specified period [2].

- Heat the cell lysates to different temperatures (e.g., from 37°C to 65°C).

- Separate the soluble protein fraction via centrifugation.

- Analyze the remaining soluble TAK1 protein by western blot.

- Expected Outcome: this compound-bound TAK1 will show increased thermal stability, resulting in a higher amount of soluble TAK1 at elevated temperatures compared to the control [1].

- In Silico Molecular Docking:

Protocol 2: In Vitro Functional Assay in Nucleus Pulposus (NP) Cells

- Objective: To validate the functional inhibition of TAK1 and its downstream pathways.

- Materials:

- Primary rat NP cells (isolated from SD rats) [2]

- Cell culture medium (DMEM with 10% FBS and 1% P/S)

- TNF-α (to induce an inflammatory environment)

- This compound at working concentrations (e.g., 1-20 μg/mL)

- CCK-8 kit for cell viability

- RIPA Lysis Buffer with protease and phosphatase inhibitors

- Antibodies for p-TAK1, TAK1, p-p65, p65, p-p38, p38, and GAPDH

- Procedure:

- Cell Culture and Treatment:

- Culture primary NP cells and pre-treat with a safe concentration of this compound (e.g., 10 μg/mL, determined by CCK-8 assay) for 2 hours [2].

- Stimulate the cells with TNF-α (e.g., 10-50 ng/mL) for 24-48 hours to mimic degeneration.

- Western Blot Analysis:

- Lyse cells and quantify protein concentration.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with primary antibodies overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies and develop using an ECL reagent.

- Expected Outcome: this compound treatment should significantly reduce the levels of p-TAK1, p-p65 (NF-κB), and p-p38 (MAPK) compared to the TNF-α-only group [1].

- Cell Culture and Treatment:

Protocol 3: In Vivo Validation in a Rat IVDD Model

- Objective: To confirm the therapeutic efficacy of this compound in a live animal model.

- Materials:

- Sprague-Dawley (SD) rats

- This compound in a sterile vehicle (e.g., saline with low-concentration DMSO)

- 20G needle for puncture

- Procedure:

- Model Establishment: Induce disc degeneration in the rat tail (coccygeal discs) via percutaneous needle puncture [1] [2].

- Drug Administration: Perform local intradiscal injections of this compound (e.g., 10 μM in 5 μL) at designated time points post-puncture.

- Assessment: After several weeks, analyze the discs via MRI for disc height index, histology (H&E, Safranin-O staining) for degeneration, and immunohistochemistry for ECM markers and inflammatory pathway proteins [1].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the molecular mechanism and experimental workflow.

Diagram 1: this compound Inhibits IVDD via TAK1/NF-κB/MAPK Pathway

Diagram 2: Core Workflow for this compound-TAK1 Binding & Functional Assay

Discussion and Application Notes

- Therapeutic Relevance: The data confirms this compound as a promising small-molecule drug for the early intervention of IVDD [1]. Its ability to simultaneously target two critical inflammatory pathways (NF-κB and MAPK) via a single upstream kinase (TAK1) makes it a highly efficient candidate.

- Specificity and Validation: The combination of in silico docking and CETSA provides robust evidence for a direct physical interaction with TAK1, moving beyond mere correlative evidence.

- Considerations for Drug Development:

- Bioavailability and Delivery: For treating disc degeneration, local intradiscal injection may be an effective delivery route to overcome potential systemic bioavailability limitations.

- Specificity: While this compound shows convincing effects on TAK1, further studies (e.g., kinome-wide screening) should be conducted to rule off-target effects.

- Preclinical to Clinical Translation: The positive results in the rat model are a critical step forward. Future work should focus on repeat-dose toxicity studies and efficacy testing in larger animal models.

References

Homoplantaginin Application Notes: Anti-Atherosclerotic Efficacy in apoE-/- Mice

Compound Information and Background

Homoplantaginin is a major flavonoid glycoside isolated from the traditional Chinese medicine Salvia plebeia R. Br. [1] [2]. In preclinical studies, it has demonstrated significant potential in mitigating the development and progression of atherosclerosis, a chronic inflammatory vascular disease [1] [3] [2].

- Chemical Profile: Flavonoid glycoside.

- Natural Source: Salvia plebeia R. Br. (Labiatae family).

- Proposed Primary Mechanism: Attenuation of oxidative stress and inflammation in vascular endothelial cells via activation of the Nrf2 anti-oxidation signal pathway [1] [2].

Summary of Key Experimental Findings

The anti-atherosclerotic properties of this compound and its derivative, dihydrothis compound, have been validated in both in vitro (HUVECs - Human Umbilical Vein Endothelial Cells) and in vivo (apoE-/- mouse) models [1] [2].

Table 1: Key In Vitro Effects in oxLDL-Stimulated HUVECs

| Parameter Assessed | Effect of this compound/Dihydrothis compound |

|---|---|

| Cell Apoptosis (Hoechst/TUNEL stain) | Significant inhibition of oxLDL-induced apoptosis [2] |

| Apoptosis Marker (Bcl2/Bax) | Reversed the oxLDL-induced decrease in Bcl2/Bax protein ratio [2] |

| Adhesion Molecules (ICAM-1, VCAM-1) | Decreased oxLDL-induced up-regulation of ICAM-1 and VCAM-1 protein levels [2] |

| Intracellular ROS Level | Strongly suppressed the oxLDL-induced increase [2] |

| ERK Phosphorylation | Inhibited oxLDL-induced phosphorylation of ERK [2] |

| NF-κB Nuclear Translocation | Dramatically inhibited [2] |

| Nrf2 Nuclear Translocation | Promoted [2] |

| HO-1 Protein Level | Increased [2] |

Table 2: Key In Vivo Effects in apoE-/- Mice

| Parameter Assessed | Effect of this compound/Dihydrothis compound |

|---|---|

| Animal Model | apoE-/- mice on high-fat diet [1] [2] |

| Treatment Regimen | Intraperitoneal injection daily for 8 weeks [2] |

| Plaque Endothelium Apoptosis | Reduced TUNEL-positive area [2] |

| Plaque Adhesion Molecules | Decreased ICAM-1 and VCAM-1 protein levels [2] |

| Atherosclerotic Plaque Area (Aortic root & whole aorta) | Significantly reduced plaque area and necrotic core [2] |

| Plaque Stability | Increased collagen content and SMCs; reduced macrophage area [2] |

| Plaque ROS Level | Significantly inhibited [2] |

Detailed Experimental Protocols

In Vitro Model: oxLDL-Induced HUVEC Injury

This protocol assesses the protective effects of this compound on vascular endothelial cells under pro-atherogenic conditions [2].

- Cell Culture: Use Human Umbilotic Vein Endothelial Cells (HUVECs). Culture cells in standard endothelial growth medium.

- Pre-treatment: Pre-incubate HUVECs with this compound or its derivative (e.g., 2 hours) prior to injury induction.

- Induction of Injury: Stimulate cells with oxidized low-density lipoprotein (oxLDL), a key risk factor in atherosclerosis. A common concentration is 50-150 μg/mL for 24 hours [1] [2].

- Assessment Methods:

- Apoptosis Assay: Apply Hoechst 33258 staining to observe nuclear condensation and fragmentation. Quantify apoptosis rate using TUNEL assay [2].

- Protein Analysis: Use Western blotting to detect protein levels of apoptosis markers (Bcl-2, Bax) and adhesion molecules (ICAM-1, VCAM-1) [2].

- ROS Measurement: Detect intracellular reactive oxygen species levels using fluorescent probes like DCFH-DA and analyze by flow cytometry or fluorescence microscopy [2].

- Signaling Pathway Analysis: Use Western blot and immunofluorescence to evaluate ERK phosphorylation, NF-κB nuclear translocation, Nrf2 activation, and HO-1 expression [1] [2].

- Mechanism Confirmation: Perform Nrf2 gene knockdown using siRNA to confirm the pathway's necessity for the compound's protective effects [1] [2].

In Vivo Model: apoE-/- Mouse Atherosclerosis Model

The apoE-/- mouse is a well-established model that develops spontaneous hypercholesterolemia and atherosclerotic lesions similar to humans [4] [5].

- Animals: Male apoE-/- mice (e.g., 6 weeks old) [2].

- Diet: Feed a high-fat diet (often Western-type diet, containing 1.25% cholesterol) to accelerate atherosclerosis progression [4] [6].

- Treatment:

- Tissue Collection and Analysis:

- Blood Collection: Collect serum via orbital bleeding or cardiac puncture to analyze lipid profiles (TC, TG, LDL-C, HDL-C) [6].

- Perfusion and Aorta Isolation: Euthanize mice, perfuse the vasculature with ice-cold PBS via the left ventricle to remove blood, then carefully isolate the entire aorta from the heart to the iliac bifurcation [5].

- Atherosclerotic Lesion Quantification:

- En Face Analysis: Fix the entire aorta, remove perivascular adipose tissue, pin it open on a black wax dish, and stain with Oil Red O to label lipid-rich plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software like ImageJ [6] [5].